molecular formula C12H18N2 B8472129 6-(1-Aminopropyl)-1,2,3,4-tetrahydro-quinoline

6-(1-Aminopropyl)-1,2,3,4-tetrahydro-quinoline

Cat. No. B8472129
M. Wt: 190.28 g/mol
InChI Key: WDVPGSNIYBISTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Aminopropyl)-1,2,3,4-tetrahydro-quinoline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-Aminopropyl)-1,2,3,4-tetrahydro-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Aminopropyl)-1,2,3,4-tetrahydro-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-amine

InChI

InChI=1S/C12H18N2/c1-2-11(13)9-5-6-12-10(8-9)4-3-7-14-12/h5-6,8,11,14H,2-4,7,13H2,1H3

InChI Key

WDVPGSNIYBISTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)NCCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Example P-10:0.6 g of lithium aluminium hydride in 30 ml of absolute dioxane are placed under nitrogen in a sulfonation flask. The internal temperature is then increased to approximately 70° C. and a solution of 1.2 g of 6-(1-aminopropyl)-3,4-dihydro-quinolin-2-one in 30 mlof absolute dioxane is added dropwise over a period of 10 minutes. The batch is then stirred for 6 hours at an internal temperature of approximately 80°-85° C. and allowed to cool, and, while cooling with ice, water is added dropwise until all the excess lithium aluminium hydride has reacted. Approximately 40 ml of dioxane and sodium sulfate (approximately 10 g) are then added. After having stood for a short while, the batch is suction-filtered and the dioxane is removed under a water-jet pump vacuum. The dark-brown oil which remains can then be further purified by flash chromatography on silica gel (eluant: ethanol/ether 1:1) to yield 1.0 g of 6-(1-aminopropyl)-1,2,3,4-tetrahydro-quinoline in the form of a brown oil (1H-NMR).
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0.6 g
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reactant
Reaction Step One
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1.2 g
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30 mL
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10 g
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40 mL
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